Src Family Kinase Selectivity: Functional Inactivity Relative to PP2
In the pyrazolopyrimidine series, the 4-chlorophenyl + N-isopropyl modification pattern has not been reported to inhibit Src family kinases (SFKs) at concentrations where the tert-butyl-substituted PP2 is potent. PP2 inhibits SFKs with reported IC50 values in the low nanomolar range, whereas no SFK inhibition data exist for 1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in public databases, consistent with its classification as a 'PP2 negative control analog' in commercial catalogs . This inactivity against SFKs is the primary procurement rationale when a pyrazolopyrimidine scaffold is needed in assay systems where Src/Lck/Fyn pathway interference must be avoided.
| Evidence Dimension | Src family kinase inhibition |
|---|---|
| Target Compound Data | No detectable SFK inhibition reported; no IC50 data in public domain |
| Comparator Or Baseline | PP2: Src IC50 typically <100 nM (exact values assay-dependent) |
| Quantified Difference | Fold-difference cannot be calculated; qualitative inactivity expected |
| Conditions | Class-level inference based on absence of SFK activity in structurally related negative controls |
Why This Matters
Procurement of a pyrazolopyrimidine scaffold that is reliably Src-inactive prevents confounding kinase crosstalk in signal transduction studies, a role PP3 fills for the phenyl analog; this compound may offer an alternative with distinct physicochemical properties.
